(5-Ethylpyridin-2-yl)methanol

Catalog No.
S674775
CAS No.
768-61-6
M.F
C8H11NO
M. Wt
137.18 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
(5-Ethylpyridin-2-yl)methanol

CAS Number

768-61-6

Product Name

(5-Ethylpyridin-2-yl)methanol

IUPAC Name

(5-ethylpyridin-2-yl)methanol

Molecular Formula

C8H11NO

Molecular Weight

137.18 g/mol

InChI

InChI=1S/C8H11NO/c1-2-7-3-4-8(6-10)9-5-7/h3-5,10H,2,6H2,1H3

InChI Key

LIRQOUKPZWQBRE-UHFFFAOYSA-N

SMILES

CCC1=CN=C(C=C1)CO

Canonical SMILES

CCC1=CN=C(C=C1)CO

(5-Ethylpyridin-2-yl)methanol is a heterocyclic organic compound characterized by the molecular formula C₈H₁₁NO and a molecular weight of 137.18 g/mol. This compound features a pyridine ring substituted with an ethyl group at the 5-position and a hydroxymethyl group at the 2-position, which contributes to its unique chemical properties and reactivity. The presence of these functional groups allows for diverse applications in both chemical synthesis and biological research .

, including:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as manganese dioxide or potassium permanganate.
  • Reduction: It can be reduced to yield the corresponding alkane using reducing agents like lithium aluminum hydride.
  • Substitution: The pyridine ring is capable of undergoing electrophilic substitution reactions, where either the ethyl or hydroxymethyl groups can be replaced by other functional groups.

Common reagents and conditions for these reactions include:

  • Oxidation: Manganese dioxide in chloroform at 50°C for 120 hours.
  • Reduction: Lithium aluminum hydride in anhydrous ether at room temperature.
  • Substitution: Various electrophiles in the presence of a catalyst, such as aluminum chloride.

Research indicates that (5-Ethylpyridin-2-yl)methanol exhibits biological activity, particularly as a ligand that can bind to metal ions, influencing enzyme activity and other biochemical processes. Its structural features allow it to participate in hydrogen bonding, which may enhance its interaction with biological targets. Additionally, it has been explored for its potential in developing selective antagonists for ion channels, such as the transient receptor potential vanilloid 3 channel .

The synthesis of (5-Ethylpyridin-2-yl)methanol can be achieved through several methods:

  • Reduction of Aldehydes: A common laboratory method involves reacting 5-ethyl-2-pyridinecarboxaldehyde with sodium borohydride in methanol at room temperature. This reaction yields (5-Ethylpyridin-2-yl)methanol after purification.
  • Industrial Production: In industrial settings, similar synthetic routes are employed but optimized for larger scales, ensuring higher yields and purity through controlled reaction conditions such as temperature and pressure .

(5-Ethylpyridin-2-yl)methanol finds applications across various fields:

  • Chemical Research: It is utilized as a building block for synthesizing more complex heterocyclic compounds and pharmaceuticals.
  • Biological Studies: The compound aids in studying enzyme mechanisms and serves as a ligand in coordination chemistry.
  • Industrial Use: It is employed in producing agrochemicals and as an intermediate in synthesizing various fine chemicals .

Studies on (5-Ethylpyridin-2-yl)methanol have focused on its interactions with biological targets, particularly its role as a ligand. It can form coordination complexes with metal ions, which may modulate enzyme activities or influence metabolic pathways. Its ability to engage in hydrogen bonding further enhances its potential interactions within biological systems .

(5-Ethylpyridin-2-yl)methanol can be compared with several structurally similar compounds:

Compound NameMolecular FormulaUnique Features
(5-Methylpyridin-2-yl)methanolC₇H₉NOMethyl group instead of ethyl; less hydrophobicity
(2-Chloro-5-phenylpyridin-3-yl)methanolC₁₁H₈ClNChlorine substituent; alters reactivity
(3,5-Dimethylpyridin-2-yl)methanolC₉H₁₃NOTwo methyl groups; different steric effects
(2-Chloro-6-methylpyridin-4-yl)methanolC₉H₈ClNChlorine and methyl substituents; unique reactivity

The uniqueness of (5-Ethylpyridin-2-yl)methanol lies in its combination of an ethyl group and a hydroxymethyl group on the pyridine ring, providing distinct chemical properties compared to these similar compounds. For instance, the ethyl group enhances hydrophobicity while the hydroxymethyl group improves hydrogen bonding capabilities, influencing both its chemical reactivity and biological interactions .

XLogP3

0.8

Other CAS

768-61-6

Wikipedia

2-Pyridinemethanol, 5-ethyl-

Dates

Last modified: 08-15-2023

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